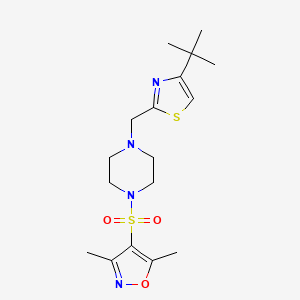

4-((4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

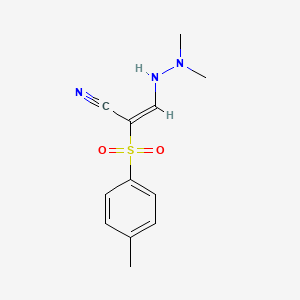

The compound “4-((4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains several functional groups including a thiazole ring, a piperazine ring, a sulfonyl group, and an isoxazole ring . The thiazole and isoxazole rings are heterocyclic compounds that are often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The thiazole and isoxazole rings are five-membered heterocycles, which contain nitrogen and sulfur (thiazole) or oxygen (isoxazole) atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms . The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms .Aplicaciones Científicas De Investigación

- Thiazoles have been studied for their antimicrobial properties. While the specific compound you mentioned hasn’t been widely explored, related thiazole derivatives have shown promise as antimicrobial agents . Further research could assess the antibacterial and antifungal potential of this compound.

- The presence of thiazolidinone rings has been associated with anti-inflammatory and analgesic activity . Investigating whether this compound exhibits similar effects could be valuable for pain management and inflammation control.

- Thiazoles have been investigated as potential antiviral agents. While not directly related to the compound you mentioned, exploring its antiviral activity could contribute to our understanding of novel drug candidates .

- Thiazoles have been explored for their neuroprotective effects. Investigating whether this compound can protect neurons from damage or degeneration could be relevant for neurodegenerative diseases .

- Some thiazole derivatives exhibit antitumor and cytotoxic effects. For instance, a compound with a similar structure demonstrated potent effects against prostate cancer cells . Further studies could evaluate the cytotoxicity of your compound on various cancer cell lines.

- Efforts to combat antimicrobial and anticancer drug resistance have led to the study of novel compounds. Investigating the pharmacological activities of derivatives like this one could provide insights into overcoming resistance mechanisms .

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

Antiviral Properties

Neuroprotective Potential

Antitumor and Cytotoxic Activity

Drug Resistance Combat

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML .

Mode of Action

It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been found to possess potent anticancer activity . For instance, compound 6a, a thiazole derivative, could induce cell apoptosis and cause G1-phase arrest in the cell division cycle .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that thiazole derivatives can have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

The solubility of thiazole in different solvents could potentially influence the compound’s action and efficacy .

Propiedades

IUPAC Name |

4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2/c1-12-16(13(2)24-19-12)26(22,23)21-8-6-20(7-9-21)10-15-18-14(11-25-15)17(3,4)5/h11H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCMKJAKKDXZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2419562.png)

![N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2419563.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2419565.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2419566.png)

![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)

![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)